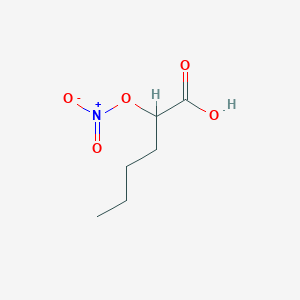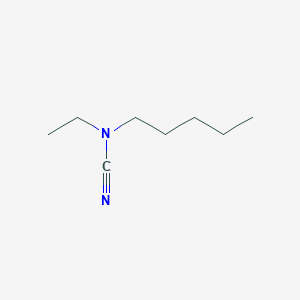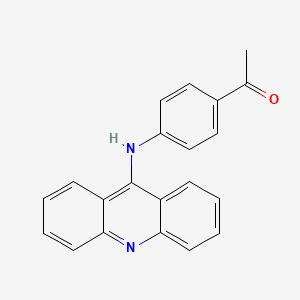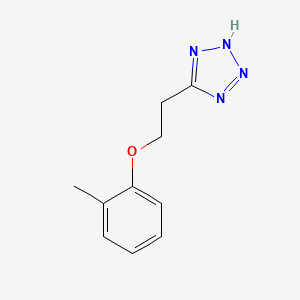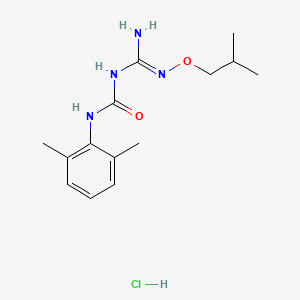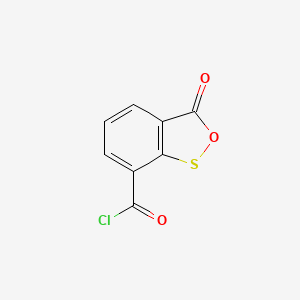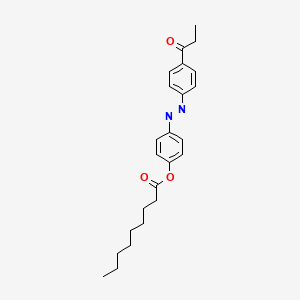
4-Propionyl-4'-n-nonanoyloxyazobenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Propionyl-4’-n-nonanoyloxyazobenzene is an organic compound belonging to the class of azobenzenes. Azobenzenes are characterized by the presence of a nitrogen-nitrogen double bond (N=N) connecting two aromatic rings. This compound is particularly interesting due to its liquid crystalline properties, which make it useful in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Propionyl-4’-n-nonanoyloxyazobenzene typically involves the esterification of 4-hydroxyazobenzene with nonanoic acid, followed by the introduction of a propionyl group. The reaction conditions often require the use of catalysts and specific temperature controls to ensure the desired product is obtained with high purity.
Industrial Production Methods
In an industrial setting, the production of 4-Propionyl-4’-n-nonanoyloxyazobenzene may involve large-scale esterification processes using automated reactors. The reaction conditions are optimized for maximum yield and efficiency, often involving continuous monitoring and adjustment of temperature, pressure, and reactant concentrations.
Chemical Reactions Analysis
Types of Reactions
4-Propionyl-4’-n-nonanoyloxyazobenzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of different oxidation products.
Reduction: Reduction reactions can break the nitrogen-nitrogen double bond, resulting in the formation of amines.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, introducing different substituents onto the rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a catalyst are often used.
Substitution: Electrophilic substitution reactions typically require the presence of a strong acid catalyst, such as sulfuric acid or aluminum chloride.
Major Products Formed
Oxidation: Oxidized derivatives of the aromatic rings.
Reduction: Amines and other reduced forms of the compound.
Substitution: Various substituted azobenzenes, depending on the substituents introduced.
Scientific Research Applications
4-Propionyl-4’-n-nonanoyloxyazobenzene has a wide range of applications in scientific research:
Chemistry: Used as a model compound in studies of liquid crystalline behavior and phase transitions.
Biology: Investigated for its potential use in biological imaging and as a molecular switch.
Medicine: Explored for its potential in drug delivery systems due to its ability to undergo reversible photoisomerization.
Industry: Utilized in the development of advanced materials, such as liquid crystal displays and smart windows.
Mechanism of Action
The mechanism of action of 4-Propionyl-4’-n-nonanoyloxyazobenzene primarily involves its ability to undergo photoisomerization. Upon exposure to light, the compound can switch between its trans and cis forms, altering its physical and chemical properties. This photoresponsive behavior is exploited in various applications, such as molecular switches and light-driven actuators.
Comparison with Similar Compounds
Similar Compounds
- 4-Propionyl-4’-n-butanoyloxyazobenzene
- 4-Propionyl-4’-n-octadecanoyloxyazobenzene
Comparison
4-Propionyl-4’-n-nonanoyloxyazobenzene is unique due to its specific alkyl chain length, which influences its liquid crystalline properties and phase behavior. Compared to similar compounds with shorter or longer alkyl chains, it exhibits distinct phase transition temperatures and positional correlation lengths .
Properties
CAS No. |
76204-63-2 |
|---|---|
Molecular Formula |
C24H30N2O3 |
Molecular Weight |
394.5 g/mol |
IUPAC Name |
[4-[(4-propanoylphenyl)diazenyl]phenyl] nonanoate |
InChI |
InChI=1S/C24H30N2O3/c1-3-5-6-7-8-9-10-24(28)29-22-17-15-21(16-18-22)26-25-20-13-11-19(12-14-20)23(27)4-2/h11-18H,3-10H2,1-2H3 |
InChI Key |
RAQPCULHOLNQBD-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCC(=O)OC1=CC=C(C=C1)N=NC2=CC=C(C=C2)C(=O)CC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


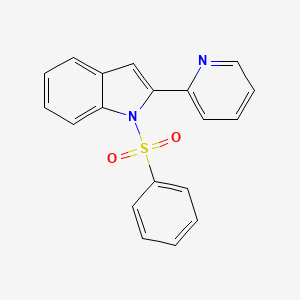
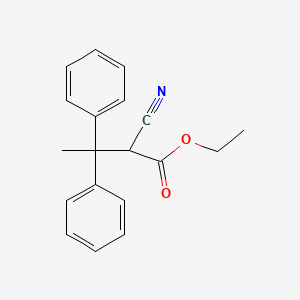
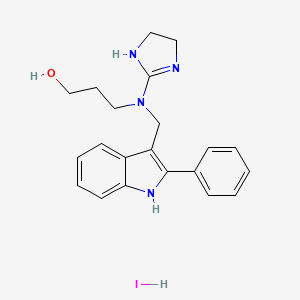
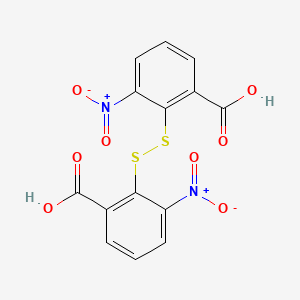
![1-[(Decylsulfanyl)methyl]-3-methylpyridin-1-ium chloride](/img/structure/B14443012.png)
![[2-Acetyl-1-(2,4-dihydroxyphenyl)-3-oxobutyl]propanedioic acid](/img/structure/B14443030.png)
